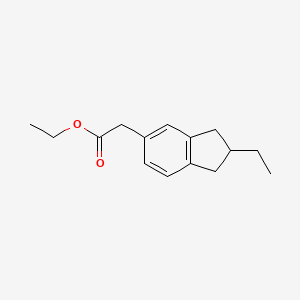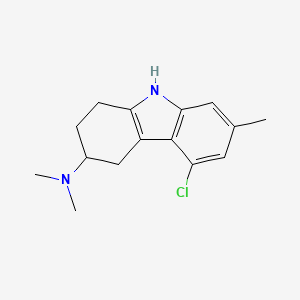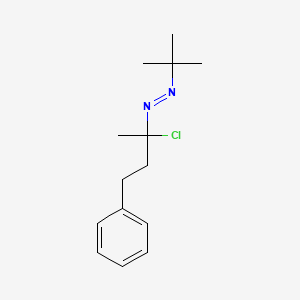![molecular formula C13H10ClFOS B14621453 Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- CAS No. 60810-60-8](/img/structure/B14621453.png)
Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound with a complex structure that includes aromatic rings, a hydroxyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- typically involves the reaction of 4-chloro-3-fluorothiophenol with benzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but lacks the fluorine and sulfide groups.
Benzenemethanol, 4-fluoro-: Contains a fluorine atom but lacks the chlorine and sulfide groups.
Benzenemethanol, 2,4-dichloro-: Contains two chlorine atoms but lacks the fluorine and sulfide groups.
Uniqueness
Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfide linkage
Properties
CAS No. |
60810-60-8 |
|---|---|
Molecular Formula |
C13H10ClFOS |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C13H10ClFOS/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 |
InChI Key |
VNGXDBXIZNZUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
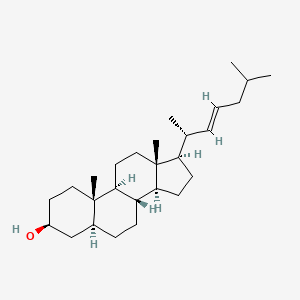

![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)


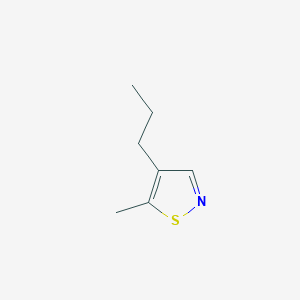
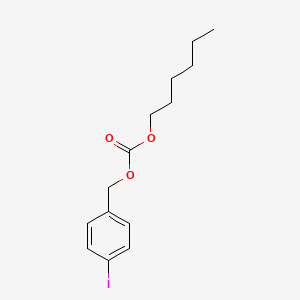
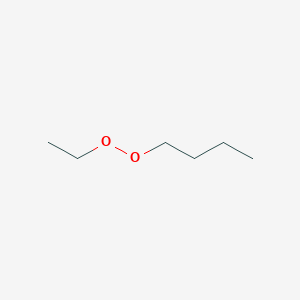
![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)

